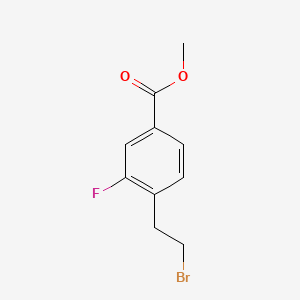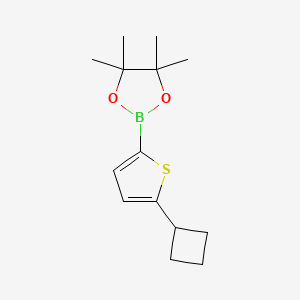
3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two methyl groups at positions 3 and 5, a trifluoromethyl group at position 1, and an aldehyde group at position 4. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,1,1-trifluoro-2,4-pentanedione. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the resulting product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions: 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic systems
Biology and Medicine: In medicinal chemistry, 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is explored for its potential as a pharmacophore. It can be used in the design of new drugs with improved efficacy and selectivity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: This compound finds applications in the agrochemical industry as a precursor for the synthesis of herbicides and pesticides. Its unique chemical properties make it a valuable intermediate in the production of active ingredients that target specific biological pathways in pests and weeds.
作用机制
The mechanism of action of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The aldehyde group can form covalent bonds with nucleophilic residues, leading to irreversible inhibition of enzyme activity.
相似化合物的比较
3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: Lacks the methyl groups, which can affect its steric and electronic properties.
3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole: Lacks the aldehyde group, which limits its reactivity in certain chemical transformations.
Uniqueness: The presence of both trifluoromethyl and aldehyde groups in 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde imparts unique chemical properties that make it a versatile intermediate in organic synthesis. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the aldehyde group provides a reactive site for further functionalization.
属性
分子式 |
C7H7F3N2O |
|---|---|
分子量 |
192.14 g/mol |
IUPAC 名称 |
3,5-dimethyl-1-(trifluoromethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C7H7F3N2O/c1-4-6(3-13)5(2)12(11-4)7(8,9)10/h3H,1-2H3 |
InChI 键 |
UOULGTYHKXUTSW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C(F)(F)F)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid](/img/structure/B15301718.png)
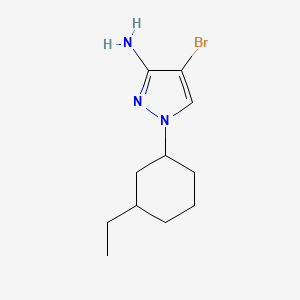

![6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid](/img/structure/B15301734.png)
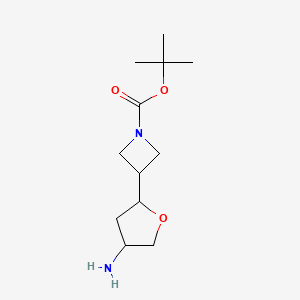

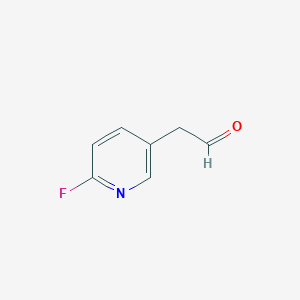
![2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one](/img/structure/B15301760.png)
![1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15301761.png)
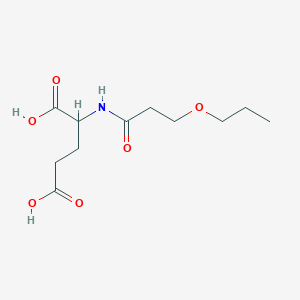

![5-[(5-Amino-1-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301795.png)
